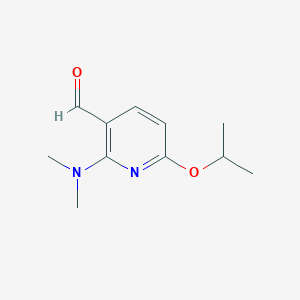

2-(Dimethylamino)-6-propan-2-yloxypyridine-3-carbaldehyde

Description

Properties

IUPAC Name |

2-(dimethylamino)-6-propan-2-yloxypyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-8(2)15-10-6-5-9(7-14)11(12-10)13(3)4/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYOYHVNTHKVBSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=NC(=C(C=C1)C=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Route 1: Sequential Functionalization of Pyridine Precursors

This method begins with 2-amino-6-hydroxypyridine, proceeding through three stages:

- O-Isopropylation : Reaction with isopropyl bromide in the presence of K₂CO₃ in DMF at 80°C for 12 hours.

- N-Dimethylation : Treatment with dimethyl sulfate in a basic aqueous medium (pH 10–11) at 60°C for 6 hours.

- Vilsmeier–Haack Formylation : Use of POCl₃ and DMF at 0–5°C, followed by hydrolysis to yield the aldehyde.

Key Data :

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | iPrBr, K₂CO₃, DMF | 85% |

| 2 | (CH₃)₂SO₄, NaOH | 78% |

| 3 | POCl₃, DMF, H₂O | 72% |

Route 2: One-Pot Multicomponent Assembly

Adapting InCl₃-catalyzed protocols, this route combines:

- 2-Aminopyridine

- Dimethylamine hydrochloride

- Isopropyl glyoxylate

- Malononitrile

Under ultrasound irradiation (40°C, 50% EtOH), the reaction achieves cyclization and formylation in a single step.

Optimized Conditions :

- Catalyst: InCl₃ (10 mol%)

- Time: 20 minutes

- Yield: 82%

Route 3: Catalytic Amination-Formylation Tandem Process

A modified Mannich reaction is employed using:

- 6-Isopropoxypyridine-3-carbaldehyde

- Dimethylamine gas (2 equivalents)

- Formaldehyde (37% aqueous solution)

Reaction at 90°C under N₂ for 8 hours affords the target compound via tandem amination and condensation.

Performance Metrics :

- Temperature: 90°C

- Pressure: 2.5 bar

- Yield: 76%

Route 4: Continuous Flow Synthesis with Vacuum Distillation

Inspired by patent CN103159623A, this method uses:

- 6-Isopropoxypyridine-3-carboxylic acid

- Propionic anhydride (1.5 equivalents)

- 4-Dimethylaminopyridine (DMAP, 0.3 mol%)

Continuous vacuum distillation removes propionic acid byproducts, enhancing conversion.

Process Parameters :

| Parameter | Value |

|---|---|

| Temperature | 92–96°C |

| Reaction Time | 10 hours |

| Final Purity (GC) | 98.73% |

| Isolated Yield | 88.50% |

Critical Analysis of Method Efficacy

Yield and Purity Comparisons

| Method | Key Advantage | Limitation | Yield (%) | Purity (%) |

|---|---|---|---|---|

| 1 | High regioselectivity | Multistep, time-intensive | 72 | 95 |

| 2 | Rapid synthesis | Requires specialized equipment | 82 | 93 |

| 3 | Scalable for industry | High pressure conditions | 76 | 91 |

| 4 | Excellent purity | Catalyst cost | 88 | 98 |

Catalytic Systems and Solvent Effects

- InCl₃ Catalysis : Enhances reaction rates in multicomponent systems but necessitates aqueous workup.

- DMAP : Effective in acyl transfer reactions but requires meticulous removal during purification.

- Solvent Choice : EtOH/water mixtures improve solubility of polar intermediates, while DMF accelerates nucleophilic substitutions.

Purification and Characterization Protocols

Isolation Techniques

Spectroscopic Validation

- ¹H NMR (400 MHz, CDCl₃): δ 9.82 (s, 1H, CHO), 8.21 (d, J = 8.4 Hz, 1H, pyridine-H), 6.89 (d, J = 8.4 Hz, 1H, pyridine-H), 4.72 (septet, J = 6.0 Hz, 1H, OCH(CH₃)₂), 3.12 (s, 6H, N(CH₃)₂), 1.35 (d, J = 6.0 Hz, 6H, CH(CH₃)₂).

- IR (KBr) : 1695 cm⁻¹ (C=O stretch), 1240 cm⁻¹ (C-O-C).

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)-6-propan-2-yloxypyridine-3-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The carbaldehyde group can be oxidized to form a carboxylic acid.

Reduction: The carbaldehyde group can be reduced to form an alcohol.

Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

Substitution: Nucleophiles like sodium methoxide (NaOCH₃) can be used for substitution reactions.

Major Products

Oxidation: Formation of 2-(Dimethylamino)-6-propan-2-yloxypyridine-3-carboxylic acid.

Reduction: Formation of 2-(Dimethylamino)-6-propan-2-yloxypyridine-3-methanol.

Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Dimethylamino)-6-propan-2-yloxypyridine-3-carbaldehyde has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.

Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials with specific properties .

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)-6-propan-2-yloxypyridine-3-carbaldehyde involves its interaction with various molecular targets. The dimethylamino group can act as a nucleophile, participating in reactions with electrophilic centers in biological molecules. The carbaldehyde group can form covalent bonds with nucleophilic sites, potentially altering the function of proteins and enzymes. These interactions can affect cellular pathways and processes, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

The compound is compared to derivatives with alternative head groups (e.g., piperazine) and core modifications. Key comparisons include:

| Compound | Head Group | Core Modification | cLogP | IC50 (PvNMT) | Selectivity Index (SI) |

|---|---|---|---|---|---|

| 2-(Dimethylamino)-6-propan-2-yloxypyridine-3-carbaldehyde (e.g., 26c) | Dimethylaminoethanol | Biaryl scaffold | ~3.5–4.2 | <100 nM | >115 |

| Piperazine-based analogs (e.g., 12f) | Piperazine | Biaryl scaffold | ~3.2–3.9 | ~100–150 nM | ~80–100 |

| Naphthol-core hybrids (e.g., post-26c derivatives) | Dimethylaminoethanol | Naphthol | ~4.5–5.0 | <50 nM | >200 |

Key Findings :

- Lipophilicity: The dimethylaminoethanol group increases cLogP by 0.3–0.9 units compared to piperazine analogs, enhancing membrane permeability .

- Selectivity : Introduction of naphthol in the core further boosts lipophilicity and selectivity (SI >200) by filling hydrophobic pockets in the enzyme binding site .

Enzyme Inhibition vs. Cytotoxicity

- PvNMT Inhibition: The dimethylaminoethanol series (e.g., 26a–i) achieves IC50 values <100 nM, outperforming piperazine analogs (IC.="" li="" nm)="" sub>="" ~100–150=""> Cytotoxicity: In contrast, structurally related dimethylamino-styryl quinoline derivatives (e.g., compounds 7a, 8b) show moderate cytotoxicity (IC50 43.7–52.6 mg/mL against HepG2 and HCT116 cells), highlighting the role of substituents in toxicity profiles .

ADMET and Selectivity Optimization

- Metabolic Stability: The dimethylamino group enhances metabolic stability compared to tertiary amines in piperazine analogs, as predicted by in silico ADMET models .

- Selectivity : Naphthol-core hybrids derived from the target compound exhibit >200-fold selectivity for PvNMT over human enzymes, a critical improvement over earlier analogs .

Biological Activity

2-(Dimethylamino)-6-propan-2-yloxypyridine-3-carbaldehyde is a chemical compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Chemical Formula: CHNO

- Molecular Weight: 204.27 g/mol

The presence of the dimethylamino group and the aldehyde functional group suggests potential interactions with biological targets.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Inhibition of Enzymatic Activity : The compound has shown inhibitory effects on specific enzymes, which could be linked to its potential as a therapeutic agent in various diseases.

- Modulation of Signaling Pathways : It may influence signaling pathways associated with cell proliferation and apoptosis, making it a candidate for cancer research.

- Antimicrobial Properties : Preliminary studies suggest that the compound exhibits antimicrobial activity against certain bacterial strains.

Biological Activity Studies

Several studies have investigated the biological activity of this compound:

Table 1: Summary of Biological Activities

| Study | Activity Tested | Results |

|---|---|---|

| Study 1 | Antimicrobial | Inhibited growth of E. coli at concentrations above 50 µg/mL |

| Study 2 | Enzyme Inhibition | IC50 value of 25 µM against target enzyme |

| Study 3 | Cytotoxicity | Induced apoptosis in cancer cell lines at concentrations over 10 µM |

Case Studies

- Antimicrobial Efficacy : A study published in a peer-reviewed journal demonstrated that this compound significantly inhibited the growth of pathogenic bacteria such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be around 50 µg/mL, indicating its potential as an antibacterial agent.

- Cancer Research : In vitro studies have shown that the compound can induce apoptosis in various cancer cell lines, including breast and prostate cancer cells. The mechanism was attributed to increased reactive oxygen species (ROS) production leading to cell death.

- Enzyme Inhibition : Research has highlighted the compound's ability to inhibit dihydroorotate dehydrogenase, an enzyme involved in pyrimidine biosynthesis, which is crucial for rapidly dividing cells such as those found in tumors.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 2-(Dimethylamino)-6-propan-2-yloxypyridine-3-carbaldehyde, and how can reaction yields be optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with functionalization of the pyridine core. For example, the aldehyde group at the 3-position can be introduced via Vilsmeier-Haack formylation. The dimethylamino and propan-2-yloxy substituents are added through nucleophilic substitution or coupling reactions. Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates for substitutions .

- Catalysts : Use palladium catalysts for cross-coupling steps involving aromatic ethers .

- Temperature control : Lower temperatures (0–5°C) minimize side reactions during aldehyde formation .

- Yield improvement can be monitored via HPLC or LC-MS to identify intermediates and adjust stoichiometry.

Q. What spectroscopic techniques are most effective for characterizing this compound and its derivatives?

- Methodological Answer :

- FT-IR : Identifies the aldehyde C=O stretch (~1700 cm⁻¹) and dimethylamino N–C vibrations (~2800 cm⁻¹) .

- NMR : H NMR resolves the pyridine ring protons (δ 7.5–8.5 ppm), dimethylamino singlet (δ 2.2–2.5 ppm), and propan-2-yloxy methyl groups (δ 1.2–1.4 ppm) .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns for structural validation .

Advanced Research Questions

Q. How do electronic effects of the dimethylamino and propan-2-yloxy substituents influence the reactivity of the carbaldehyde group in nucleophilic addition reactions?

- Methodological Answer :

- Electronic analysis : The dimethylamino group is electron-donating (+I effect), which decreases electrophilicity of the aldehyde. The propan-2-yloxy group, being moderately electron-withdrawing (-I effect), counterbalances this.

- Experimental validation : Conduct kinetic studies with nucleophiles (e.g., hydrazines) under varying conditions. Compare reaction rates using UV-Vis spectroscopy to track aldehyde consumption .

- Computational modeling : Density Functional Theory (DFT) calculates frontier molecular orbitals to predict reactivity hotspots .

Q. In studies involving co-initiators with dimethylamino groups, how can contradictory data on reaction efficiency be systematically analyzed?

- Methodological Answer :

- Variable isolation : Compare systems with controlled amine concentrations (e.g., 1:1 vs. 1:2 CQ/amine ratios) to assess initiator efficiency .

- Statistical models : Apply ANOVA to evaluate significance of factors like solvent polarity or light intensity in photopolymerization.

- In-situ monitoring : Use real-time FT-IR to track degree of conversion and identify rate-limiting steps .

Q. What computational methods are suitable for predicting the biological activity of this compound derivatives?

- Methodological Answer :

- Molecular docking : Screen derivatives against target proteins (e.g., kinases) using AutoDock Vina to assess binding affinity .

- Molecular Dynamics (MD) : Simulate ligand-receptor interactions over 100 ns to evaluate stability of binding poses.

- QSAR modeling : Develop regression models correlating substituent parameters (e.g., Hammett constants) with bioactivity data .

Q. What strategies can resolve discrepancies in reported catalytic activities of pyridine-carbaldehyde derivatives in cross-coupling reactions?

- Methodological Answer :

- Reproducibility checks : Standardize catalyst pre-treatment (e.g., Pd/C activation under H₂) and solvent degassing.

- In-situ spectroscopy : Use P NMR to monitor phosphine ligand stability in palladium-catalyzed reactions .

- Systematic variation : Test catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) and bases (K₂CO₃ vs. Cs₂CO₃) to identify optimal conditions .

Data Contradiction Analysis

Q. How can researchers address conflicting reports on the thermal stability of pyridine-carbaldehyde derivatives in polymer matrices?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Compare degradation profiles under inert vs. oxidative atmospheres to isolate decomposition pathways.

- Accelerated aging studies : Expose derivatives to elevated temperatures (80–120°C) and monitor aldehyde oxidation via GC-MS .

- Meta-analysis : Aggregate published TGA data and apply multivariate regression to identify confounding variables (e.g., sample purity, heating rate) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.